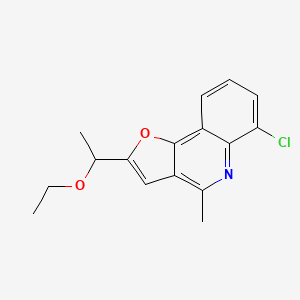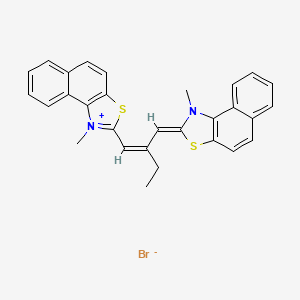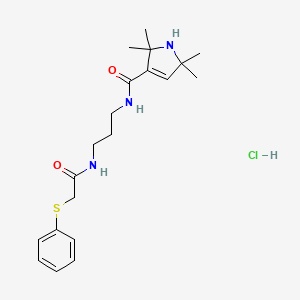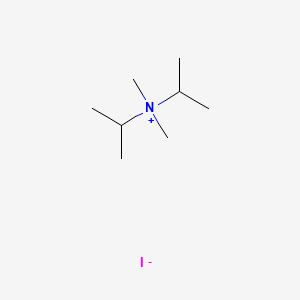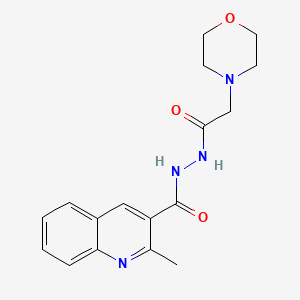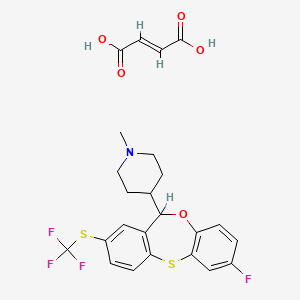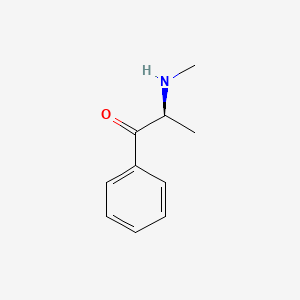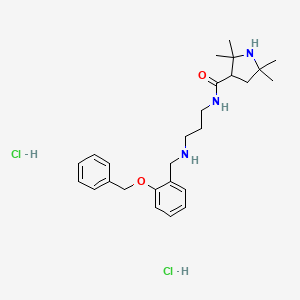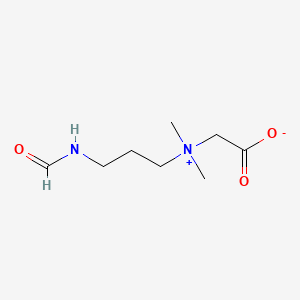
Formamidopropyl betaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamidopropyl betaine is an amphoteric surfactant widely used in personal care products and cosmetics. It belongs to the betaine family, which are zwitterionic compounds containing both positive and negative charges within the same molecule. This unique structure allows this compound to function effectively as a surfactant, providing excellent foaming, conditioning, and mild cleansing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formamidopropyl betaine is typically synthesized through a two-step process involving amidation and quaternization reactions. The first step involves the reaction of a fatty acid (such as oleic acid) with a diamine (such as N,N-dimethylaminopropylamine) to form an amidoamine intermediate. This intermediate is then quaternized with a suitable alkylating agent (such as chloroacetic acid) to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product. The use of advanced techniques like accelerated solvent extraction and solid-phase extraction can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Formamidopropyl betaine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
Formamidopropyl betaine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell culture and molecular biology techniques to enhance cell viability and protein stability.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
Formamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better spreading and wetting of surfaces. The compound interacts with lipid membranes and proteins, enhancing their solubility and stability. Additionally, this compound can act as an osmolyte, protecting cells from osmotic stress by maintaining cellular hydration .
Comparación Con Compuestos Similares
Cocamidopropyl Betaine: Derived from coconut oil and used in similar applications as formamidopropyl betaine. It is known for its excellent foaming and conditioning properties.
Lauramidopropyl Betaine: Another betaine surfactant with similar properties, often used in personal care products.
Oleamidopropyl Betaine: Similar in structure and function, used in various industrial and cosmetic formulations.
Uniqueness: this compound stands out due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in formulations requiring mildness and compatibility with sensitive skin .
Propiedades
Número CAS |
120128-90-7 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-[3-formamidopropyl(dimethyl)azaniumyl]acetate |
InChI |
InChI=1S/C8H16N2O3/c1-10(2,6-8(12)13)5-3-4-9-7-11/h7H,3-6H2,1-2H3,(H-,9,11,12,13) |
Clave InChI |
BQNMPOILUKKBCZ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCCNC=O)CC(=O)[O-] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



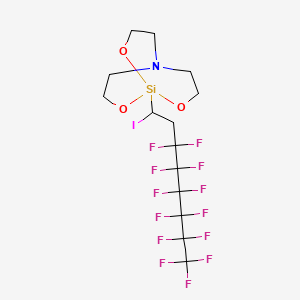
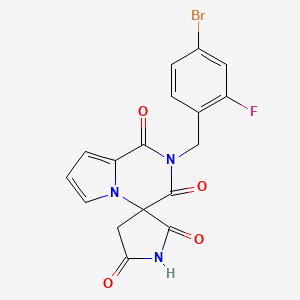
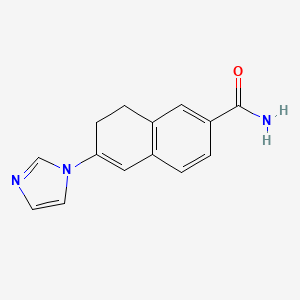
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)
